

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Fluoro-3-methoxyphenyl)ethanone

Cat. No.: B1304783

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Fluoro-3-methoxyphenyl)ethanone**, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided. Furthermore, this guide explores its primary application as a precursor in the synthesis of chalcones, a class of compounds with significant pharmacological interest. An experimental workflow for the synthesis and characterization of a chalcone derivative is presented, including a mandatory visualization to guide laboratory practice. This document serves as a critical resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure features a phenyl ring substituted with a fluorine atom, a methoxy group, and an acetyl group.

Structure:

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IUPAC Name: **1-(4-fluoro-3-methoxyphenyl)ethanone**^[1]

SMILES: COC1=C(F)C=CC(=C1)C(C)=O^[1]

InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N^[1]

The key physicochemical properties of **1-(4-Fluoro-3-methoxyphenyl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	64287-19-0	^[1] ^[2]
Molecular Formula	C9H9FO2	^[1] ^[2]
Molecular Weight	168.17 g/mol	^[1] ^[2]
Appearance	Cream to pale yellow to yellow to pale brown crystals or powder	^[1]
Melting Point	50.5-56.5 °C	^[1]
Assay (GC)	≥97.5%	^[1]
Solubility	Soluble in organic solvents.	

Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

The primary route for the synthesis of **1-(4-Fluoro-3-methoxyphenyl)ethanone** is through the Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.

Materials:

- 2-Fluoroanisole
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride portion-wise.

- Once the addition of aluminum chloride is complete, add acetyl chloride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **1-(4-Fluoro-3-methoxyphenyl)ethanone**.

Applications in Drug Discovery and Development

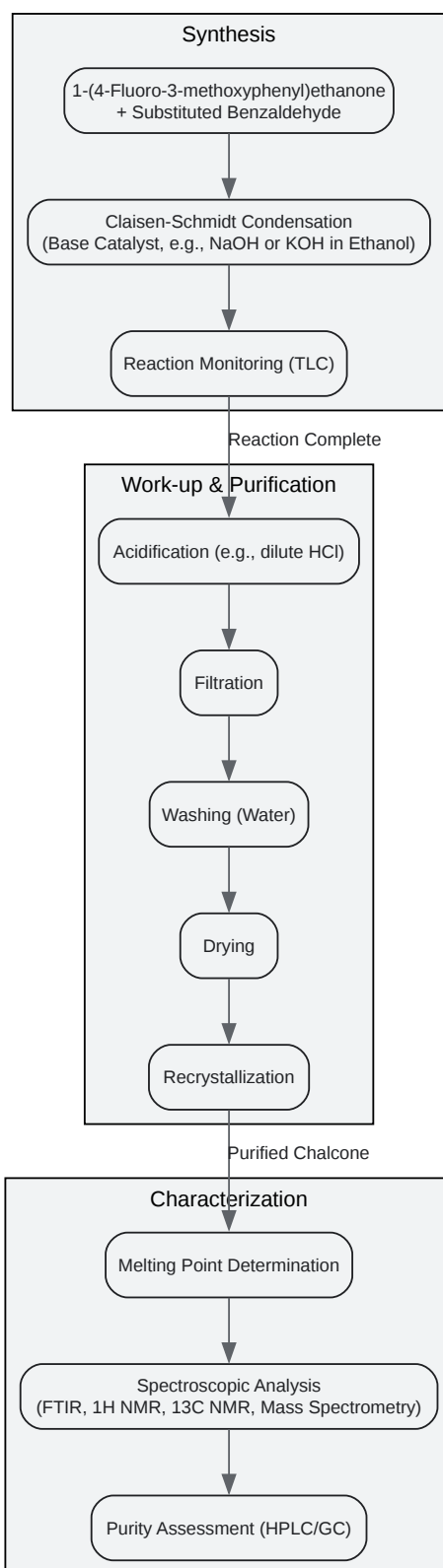
1-(4-Fluoro-3-methoxyphenyl)ethanone is a valuable intermediate in the synthesis of various biologically active molecules. Its primary utility lies in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids.^[3] Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties.^[3] The presence of the fluoro and methoxy groups on the phenyl ring of **1-(4-Fluoro-3-methoxyphenyl)ethanone** can significantly influence the biological activity of the resulting chalcone derivatives.

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde in the presence of a base.

Experimental Workflow: Synthesis and Characterization of a Chalcone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a chalcone derivative starting from **1-(4-Fluoro-3-methoxyphenyl)ethanone** and a substituted benzaldehyde.



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Caption: Experimental workflow for chalcone synthesis.

Conclusion

1-(4-Fluoro-3-methoxyphenyl)ethanone is a fundamentally important building block in medicinal chemistry. Its well-defined structure and reactivity allow for the efficient synthesis of a variety of derivatives, most notably chalcones, which are of significant interest in drug discovery programs. The synthetic protocols and experimental workflows detailed in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further exploration of the biological activities of novel compounds derived from this versatile intermediate is a promising area for future research.

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References

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